

# An In-depth Technical Guide to 1,4-Dibromooctafluorobutane

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## Compound of Interest

Compound Name: 1,4-Dibromooctafluorobutane

Cat. No.: B1349785

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This technical guide provides a comprehensive overview of **1,4-dibromooctafluorobutane**, including its chemical identity, physical properties, synthesis considerations, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is critical for scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the compound commonly known as **1,4-dibromooctafluorobutane** is 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane[1].

Synonyms: This compound is also known by several other names, including 1,4-dibromoperfluorobutane and perfluoro-1,4-dibromobutane[1][2]. CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 335-48-8[1][2][3][4][5][6][7].

## Physicochemical and Safety Data

Quantitative data regarding the physical and chemical properties of **1,4-dibromooctafluorobutane** are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of **1,4-Dibromooctafluorobutane**

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> Br <sub>2</sub> F <sub>8</sub>	[1][2][3]
Molar Mass	359.84 g/mol	[1][3]
Appearance	Clear, colorless to almost colorless liquid	[3]
Density	2.098 g/cm <sup>3</sup>	[2][3]
Boiling Point	97 °C	[2][3]
Flash Point	96-98 °C	[2][3]
Vapor Pressure	44 mmHg at 25°C	[3]
Refractive Index	2.0979	[2][3]

Safety Information: **1,4-Dibromooctafluorobutane** is considered a hazardous chemical and must be handled with appropriate safety precautions.[8] It is classified as a skin and eye irritant.[1][2][3][8]

Table 2: GHS Hazard Information for **1,4-Dibromooctafluorobutane**

Hazard Statement	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[1][2]
Eye Irritation	H319	Causes serious eye irritation	[1][2]

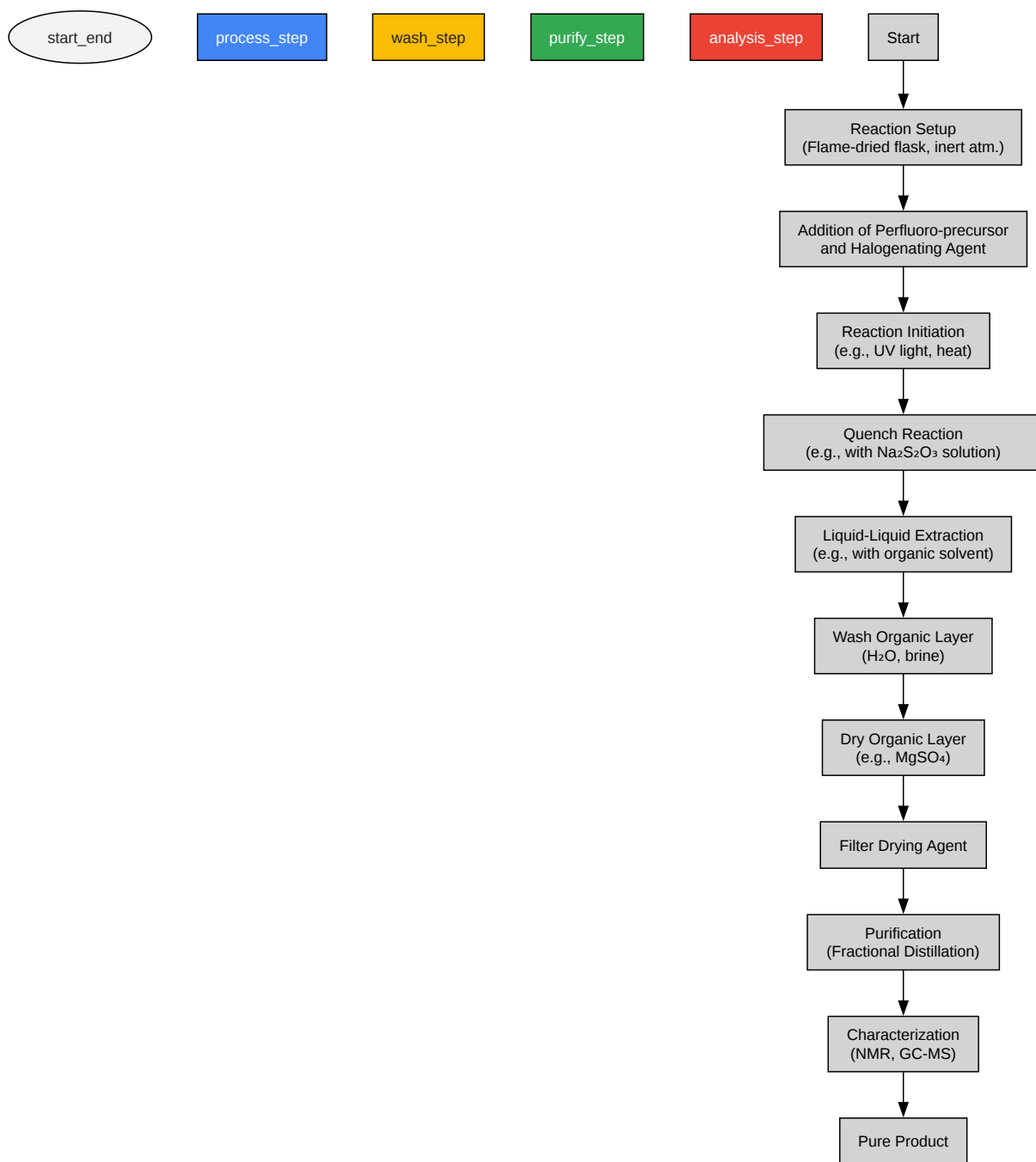
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1,4-dibromooctafluorobutane** are not readily available in the reviewed literature, a general

understanding can be derived from the synthesis of structurally similar halogenated compounds. The synthesis of 1,4-dibromo-2,3-dichlorohexafluorobutane, for instance, involves the reaction of chlorotrifluoroethene (CTFE) with a dibromo-chlorotrifluoroethane intermediate, initiated by UV light.[9] This suggests that **1,4-dibromooctafluorobutane** could potentially be synthesized via free-radical addition of bromine to tetrafluoroethylene or through other fluorination and halogenation pathways.

Below is a generalized experimental workflow that would be typical for the synthesis and purification of such a compound.



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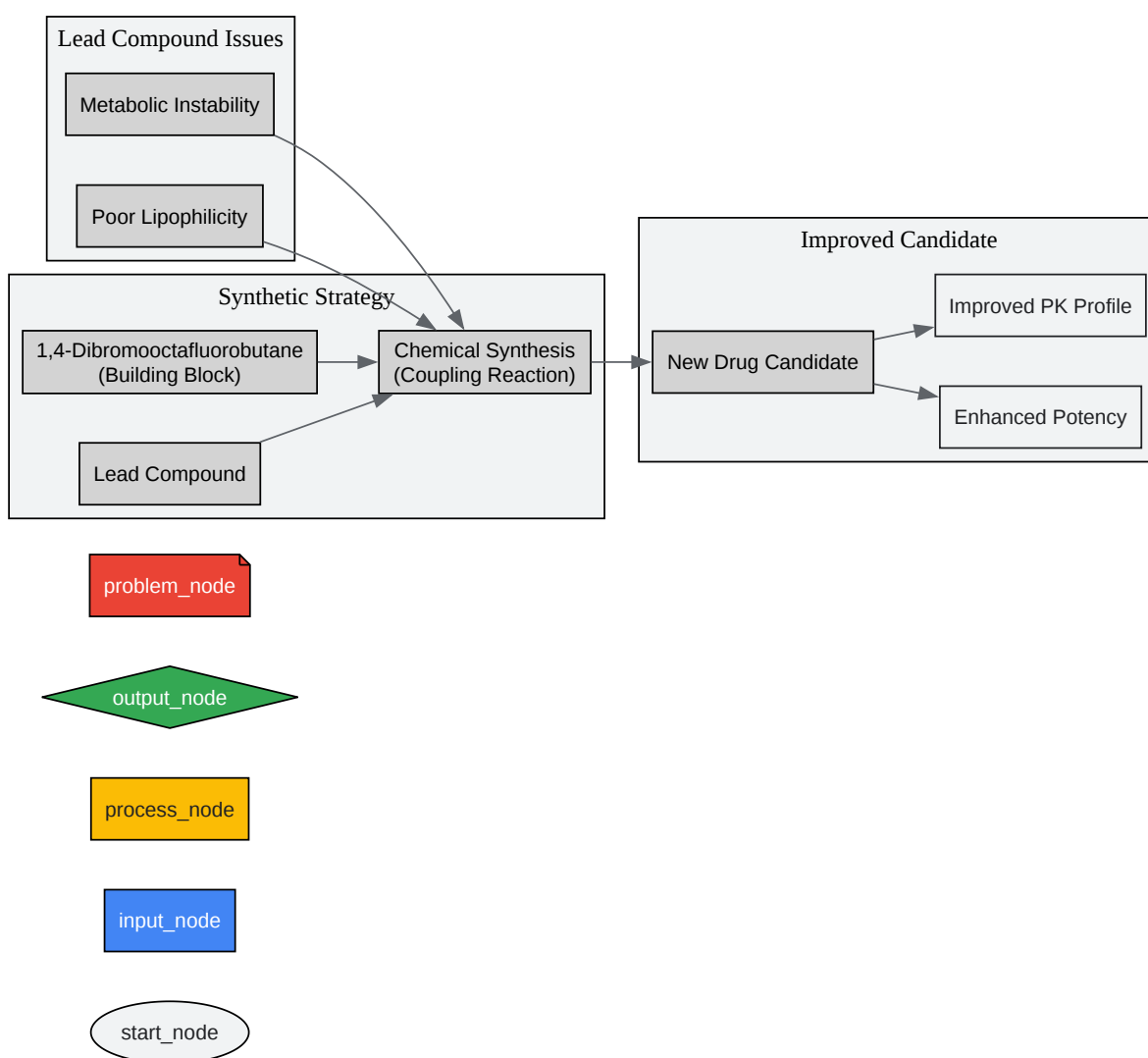
Caption: Generalized workflow for the synthesis of a dihalogenated perfluoroalkane.

## Applications in Drug Development and Research

Halogenated compounds, particularly fluorinated ones, are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can alter a molecule's properties, such as increasing lipophilicity, which may improve cell membrane permeability, and blocking metabolic sites, which can extend a drug's half-life.<sup>[10]</sup> Bromine, on the other hand, can introduce halogen bonds, which can favorably affect drug-target interactions and increase therapeutic activity.<sup>[11][12]</sup>

**1,4-Dibromooctafluorobutane** serves as a valuable fluorinated building block. Its structure provides a four-carbon perfluorinated chain that can be incorporated into larger molecules.<sup>[10]</sup> The terminal bromine atoms act as reactive sites, allowing chemists to couple this perfluorinated segment to various organic structures, making it a useful intermediate for creating novel active pharmaceutical ingredients (APIs).<sup>[2][10]</sup> The use of radio-brominated (<sup>76</sup>Br) probes, for example, is a strategy employed in drug development to study the in vivo interaction of a drug with its target.<sup>[13]</sup>

The logical workflow below illustrates how building blocks like **1,4-dibromooctafluorobutane** are utilized in the drug discovery pipeline.



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Caption: Role of halogenated building blocks in lead optimization for drug discovery.

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